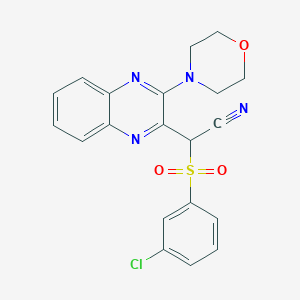
2-((3-Chlorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chlorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile is a complex organic compound that features a quinoxaline core, a morpholine ring, and a chlorophenyl sulfonyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoxaline Core: This might involve the condensation of an o-phenylenediamine with a suitable diketone.
Introduction of the Morpholine Ring: This could be achieved through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Sulfonyl Group: This step might involve sulfonylation reactions using chlorophenyl sulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the quinoxaline core.
Reduction: Reduction reactions could potentially modify the nitro groups if present.
Substitution: The chlorophenyl group could participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution could introduce various functional groups onto the chlorophenyl ring.
Aplicaciones Científicas De Investigación
2-((3-Chlorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with quinoxaline cores can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group might enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chlorophenylsulfonyl)-2-(quinoxalin-2-yl)acetonitrile
- 2-(3-Morpholinoquinoxalin-2-yl)acetonitrile
- 2-(3-Chlorophenylsulfonyl)-2-(morpholino)acetonitrile
Uniqueness
The unique combination of the quinoxaline core, morpholine ring, and chlorophenyl sulfonyl group in 2-((3-Chlorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile might confer distinct biological activities or chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-14-4-3-5-15(12-14)29(26,27)18(13-22)19-20(25-8-10-28-11-9-25)24-17-7-2-1-6-16(17)23-19/h1-7,12,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLMQMVXSPHMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













